1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate is a fluorous functional monomer known for its unique properties, including high thermal stability and low surface energy. This compound is primarily used in surface functionalization and the synthesis of nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization reactions.
Major Products
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate has several scientific research applications:
Surface Functionalization: It is used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Nanomaterials Synthesis: This compound is utilized in chemical vapor deposition processes to synthesize nanomaterials with specific properties.
Hybrid Fluorous Monolithic Columns: It is employed in the preparation of these columns for nano-liquid chromatography, enhancing separation efficiency.
Conductive Composites: The compound is used in the surface modification of multi-walled carbon nanotubes to create highly conductive composites.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate involves its ability to form strong bonds with various substrates due to its fluorous nature. The presence of multiple fluorine atoms imparts unique properties, such as high thermal stability and low surface energy, which are crucial for its applications in surface functionalization and nanomaterials synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Another fluorous monomer with a slightly different carbon chain length.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate is unique due to its specific combination of fluorous properties and the presence of a fluoroprop-2-enoate group, which enhances its reactivity and versatility in various applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLJYKBWCZXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382136 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119986-76-4 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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